molecular formula C12H11BrO6S B2897067 Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-06-0

Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2897067
CAS RN: 315237-06-0
M. Wt: 363.18
InChI Key: KNNZZVAYRWYIJU-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Radical Addition Cascade Cyclization

A study by Zhang et al. (2018) detailed a method for constructing methylsulfonylated and carbonylated benzofurans using oxygen-linked 1,6-enynes. This method demonstrates the use of NH4I and DMSO to initiate radical addition cascade cyclization, offering a novel approach to synthesize benzofurans with dual functional groups, which could be beneficial for creating complex organic compounds including those similar to Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate (Zhang et al., 2018).

Microwave-assisted Cleavage

Fredriksson and Stone-Elander (2002) developed a microwave-enhanced method for the rapid demethylation of methyl phenyl ethers using methanesulfonic acid, illustrating an efficient way to synthesize desmethyl precursors and remove protecting groups. This technique could be applied to the synthesis of compounds related to Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate, showcasing its potential for efficient and rapid organic synthesis (Fredriksson & Stone-Elander, 2002).

Synthesis and Aromatization of Ethyl Esters

Petrov, Kalyazin, and Somov (2021) explored the synthesis and subsequent aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines to 5-aryl-2-acetylpyrroles, offering a unique synthesis route. This work highlights innovative methods in synthesizing and transforming esters, which could be relevant to the manipulation of functional groups in Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate (Petrov, Kalyazin, & Somov, 2021).

properties

IUPAC Name

methyl 6-bromo-2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO6S/c1-6-11(12(14)17-2)7-4-10(19-20(3,15)16)8(13)5-9(7)18-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNZZVAYRWYIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OS(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate

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